3-(1H-tetrazol-1-yl)phenyl phenoxyacetate
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a phenoxyacetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Properties
Molecular Formula |
C15H12N4O3 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-phenoxyacetate |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-21-13-6-2-1-3-7-13)22-14-8-4-5-12(9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
InChI Key |
NTBZLJFLYKMHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with phenoxyacetic acid. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can involve the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and phenoxyacetate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYLACETIC ACID: Similar structure but lacks the phenoxy group.
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-METHOXYACETATE: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-PHENOXYACETATE is unique due to its combination of a tetrazole ring and a phenoxyacetate moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
